molecular formula C11H13NO2 B3264027 4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- CAS No. 3835-24-3

4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro-

Cat. No.: B3264027
CAS No.: 3835-24-3
M. Wt: 191.23 g/mol
InChI Key: NWLCRHDEFLAMHN-UHFFFAOYSA-N
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Description

4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro-, is a bicyclic heteroaromatic compound featuring a partially saturated quinolinone scaffold. The core structure consists of a 4(1H)-quinolinone backbone with a 6-ethoxy substituent and a 2,3-dihydro moiety, which reduces aromaticity in the pyridine ring. This structural modification enhances conformational flexibility and influences electronic properties compared to fully aromatic quinolinones .

Properties

IUPAC Name

6-ethoxy-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-4,7,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLCRHDEFLAMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282327
Record name 6-Ethoxy-2,3-dihydro-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3835-24-3
Record name 6-Ethoxy-2,3-dihydro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3835-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxy-2,3-dihydro-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ethoxy-substituted aniline derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydro- form to the corresponding quinolinone.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinolinone derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4(1H)-quinolinone derivatives serve as crucial intermediates in the synthesis of more complex organic molecules. They are particularly valuable in the development of pharmaceuticals and agrochemicals. The synthetic versatility of this compound allows for modifications that yield a range of functionalized products.

Table 1: Synthetic Methods for 4(1H)-Quinolinones

MethodologyYield (%)Reference
Michael Addition54-78
Palladium-Catalyzed ReactionsVaries
Microwave-Assisted Synthesis69-98

Biological Activities

Antimicrobial Properties
Research indicates that quinolinones exhibit potent antimicrobial activity. For instance, fluoroquinolinones derived from this compound have been shown to be effective against various bacterial strains, making them suitable candidates for antibiotic development.

Anticancer and Anti-inflammatory Effects
Studies have highlighted the potential of 4(1H)-quinolinones in cancer therapy and inflammation management. Their ability to modulate biological pathways suggests they may act as promising therapeutic agents.

Medicinal Applications

Pharmacological Insights
The pharmacological properties of 4(1H)-quinolinones are being actively investigated for their efficacy in treating various diseases. Notable applications include:

  • Cystic Fibrosis Treatment: Compounds like Ivacaftor, a quinolinone derivative, improve chloride ion transport in patients with cystic fibrosis .
  • Alzheimer's Disease: Certain derivatives show promise in alleviating symptoms associated with Alzheimer's .
  • Antiviral Agents: Elvitegravir is a quinolinone used to inhibit HIV integrase, showcasing the antiviral potential of this compound class .

Industrial Applications

Use in Animal Feed
Ethoxyquin, a derivative of the compound, is widely utilized as an antioxidant in animal feed to prevent lipid peroxidation. Its effectiveness has been demonstrated through various in vitro studies that assessed its protective effects against DNA damage in lymphocytes .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinolinone derivatives against resistant bacterial strains. Results indicated that compounds derived from 4(1H)-quinolinone exhibited significant bactericidal effects, supporting their potential use in developing new antibiotics .

Case Study 2: Antioxidant Properties
Research on ethoxyquin's antioxidant capabilities revealed its capacity to protect cells from oxidative stress induced by hydrogen peroxide. This has implications for its use in both veterinary and human medicine as a protective agent against cellular damage .

Mechanism of Action

The mechanism of action of 4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key analogs of 4(1H)-quinolinone, 6-ethoxy-2,3-dihydro-, highlighting substituent variations and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- 6-Ethoxy, 2,3-dihydro C₁₁H₁₁NO₂ 189.21 Enhanced solubility (ethoxy group)
4(1H)-Quinolinone, 6-bromo-2,3-dihydro- 6-Bromo, 2,3-dihydro C₉H₈BrNO 242.07 Electrophilic reactivity (Br)
4(1H)-Quinolinone, 8-bromo-2,3-dihydro- 8-Bromo, 2,3-dihydro C₉H₈BrNO 242.07 Steric hindrance at position 8
4(1H)-Quinolinone, 6-nitro-2,3-dihydro- 6-Nitro, 2,3-dihydro C₉H₈N₂O₃ 192.17 Electron-withdrawing effects (NO₂)
6,8-Dimethyl-4(1H)-quinolinone 6,8-Dimethyl C₁₁H₁₁NO 173.21 Increased lipophilicity (CH₃)
2(1H)-Quinolinone, 3-ethyl-4-methyl- 3-Ethyl, 4-methyl C₁₂H₁₃NO 187.24 Alkyl chain modifications

Key Differences and Implications

Electronic Effects
  • 6-Ethoxy vs. 6-Bromo/Nitro: The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing nucleophilic aromatic substitution (NAS) resistance, whereas bromo (-Br) and nitro (-NO₂) groups are electron-withdrawing, favoring electrophilic reactions .
  • 8-Bromo vs. 6-Bromo : Positional isomerism significantly affects steric and electronic interactions. The 8-bromo derivative (CAS 38470-29-0) may exhibit reduced reactivity due to steric hindrance near the carbonyl group .
Physicochemical Properties
  • Solubility : The ethoxy group improves aqueous solubility compared to bromo or nitro analogs, which are more lipophilic .
  • Thermal Stability: Nitro-substituted derivatives (e.g., 6-nitro-2,3-dihydroquinolinone) may exhibit lower thermal stability due to the destabilizing nitro group .

Q & A

Q. What are the recommended synthetic routes for 4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro-?

Domino reactions involving acid-catalyzed cyclization or metal-promoted processes are commonly used. For example, a two-step sequence may include oxidation/reduction followed by cyclization (e.g., via SNAr-terminated reactions or high-temperature ring closures) . Key intermediates like 2-acylaminobenzoate derivatives can be heated with amine hydrochlorides and phosphorus pentoxide to form quinolinone scaffolds .

Q. How can the structure of this compound be confirmed experimentally?

  • IR spectroscopy : Detect characteristic carbonyl (C=O) stretching at ~1660–1680 cm⁻¹ and ethoxy C-O vibrations near 1250 cm⁻¹ .
  • NMR : Use 1H^1H NMR to resolve ethoxy protons (δ 1.2–1.4 ppm for CH3 and δ 3.4–4.0 ppm for OCH2) and dihydroquinolinone ring protons (δ 2.5–3.5 ppm for CH2 groups). 13C^{13}C NMR confirms the quinolinone carbonyl at ~175–180 ppm .
  • Mass spectrometry : Identify molecular ion peaks (e.g., m/z 205 for C11H13NO2) and fragmentation patterns to validate substituents .

Q. What are the primary research applications of this compound?

It serves as a precursor for synthesizing bioactive heterocycles (e.g., antimicrobial agents) and functionalized quinolinones. Derivatives with substituents at the 6-position (e.g., ethoxy) are studied for their electronic effects on reactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for domino reactions involving this compound?

  • Reaction conditions : Adjust temperature (e.g., 180°C for acid-catalyzed cyclization) and stoichiometry of reagents like P2O5 and amines .
  • Catalyst screening : Test Lewis acids (e.g., AlCl3) or transition metals (e.g., Pd) to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

Q. How should researchers address contradictions in spectral data during characterization?

  • Impurity analysis : Use HPLC or GC-MS to detect byproducts from incomplete cyclization or ethoxy group degradation .
  • Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in the dihydroquinolinone ring .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT for IR/NMR shifts) .

Q. What strategies are effective for modifying the 6-ethoxy substituent to alter bioactivity?

  • Ether cleavage : Replace ethoxy with hydroxyl via acid hydrolysis, then functionalize with alkyl halides or acyl chlorides .
  • Metal-catalyzed cross-coupling : Introduce aryl/heteroaryl groups at the 6-position using Suzuki-Miyaura or Buchwald-Hartwig reactions .
  • Structure-activity relationships (SAR) : Test substituent effects on antimicrobial activity (e.g., MIC values against MRSA) by synthesizing analogs with varied alkoxy groups .

Q. What challenges arise in purifying 4(1H)-Quinolinone derivatives, and how can they be mitigated?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the quinolinone and impurities .
  • Chelation effects : Employ EDTA during purification to remove trace metal catalysts that may co-elute .

Methodological Guidance

Q. How to design experiments assessing the compound’s stability under varying pH conditions?

  • Kinetic studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis or LC-MS at intervals.
  • Degradation pathways : Identify hydrolysis products (e.g., 6-hydroxy derivatives) under acidic/basic conditions .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MICs against Gram-positive bacteria (e.g., S. aureus) and H. pylori .
  • Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK293) via MTT assays to assess therapeutic index .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro-
Reactant of Route 2
Reactant of Route 2
4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro-

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